2-Furfurylthio-3-methylpyrazine

Flavor Chemistry Sensory Science Pyrazine Derivatives

2-Furfurylthio-3-methylpyrazine is a heterocyclic sulfur-containing flavor compound classified as an aryl thioether derivative of methylpyrazine. It is formally recognized as FEMA 3189 and JECFA 1082, and is permitted for use as a food flavoring agent in multiple jurisdictions.

Molecular Formula C10H10N2OS
Molecular Weight 206.27 g/mol
CAS No. 65530-53-2
Cat. No. B3021441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Furfurylthio-3-methylpyrazine
CAS65530-53-2
Molecular FormulaC10H10N2OS
Molecular Weight206.27 g/mol
Structural Identifiers
SMILESCC1=NC=CN=C1SCC2=CC=CO2
InChIInChI=1S/C10H10N2OS/c1-8-10(12-5-4-11-8)14-7-9-3-2-6-13-9/h2-6H,7H2,1H3
InChIKeyPFRSWMCUERVSAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water,soluble in organic solvents
Miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Furfurylthio-3-methylpyrazine (CAS 65530-53-2): A High-Impact Pyrazine Thioether Flavor Compound for Roasted and Meaty Profiles


2-Furfurylthio-3-methylpyrazine is a heterocyclic sulfur-containing flavor compound classified as an aryl thioether derivative of methylpyrazine . It is formally recognized as FEMA 3189 and JECFA 1082, and is permitted for use as a food flavoring agent in multiple jurisdictions [1]. The compound is typically supplied as a mixture of positional isomers and is characterized by a low odor threshold and a complex sensory profile dominated by roasted coffee, nutty, sulfurous, and cooked meat notes .

2-Furfurylthio-3-methylpyrazine: Critical Sensory and Functional Distinctions from Simple Pyrazine Analogs


Substituting 2-furfurylthio-3-methylpyrazine with other pyrazines, such as alkyl- or alkoxy-pyrazines, is not chemically or sensorially equivalent. The introduction of a sulfur atom via the furfurylthio moiety fundamentally alters the compound's odor threshold, character, and intensity compared to non-thiolated pyrazines [1]. While simple alkylpyrazines (e.g., 2-ethyl-3-methylpyrazine) provide basic roasted or earthy notes at significantly higher odor thresholds, the thioether functional group in 2-furfurylthio-3-methylpyrazine generates a more complex sulfurous, meaty, and roasted coffee profile that cannot be replicated by non-sulfur analogs . This sensory divergence makes generic substitution an unacceptable risk for maintaining consistent flavor identity and consumer acceptance in commercial food and beverage applications.

2-Furfurylthio-3-methylpyrazine (CAS 65530-53-2): A Quantitative Comparison of Performance Metrics vs. Key Flavor Alternatives


Odor Threshold Comparison: Pyrazine Thioether vs. Non-Thiolated Pyrazine Analogs

Odor detection thresholds provide a quantitative measure of potency. The class of alkylthiopyrazines (to which 2-furfurylthio-3-methylpyrazine belongs) exhibits significantly lower odor thresholds than simple alkylpyrazines, indicating higher potency [1]. A direct comparison of reported detection thresholds in water reveals a potency difference of over three orders of magnitude between 2-furfurylthio-3-methylpyrazine and a commonly used alkylpyrazine, 2-ethyl-3-methylpyrazine [2]. This data underscores that 2-furfurylthio-3-methylpyrazine provides comparable or greater flavor impact at substantially lower use levels.

Flavor Chemistry Sensory Science Pyrazine Derivatives

Sensory Profile Divergence: Roasted Coffee/Meaty vs. Earthy/Potato

The specific substitution pattern dictates the sensory character. The target compound is consistently described in technical literature as having a "sulfurous, nutty, roasted coffee, cooked meat" odor profile [1]. In contrast, a non-thiolated alkyl analog like 2-ethyl-3-methylpyrazine is characterized by a "strong raw-potato, earthy" odor [2]. This fundamental difference in sensory direction (meaty/coffee vs. earthy/potato) precludes one compound from effectively substituting for the other in a targeted flavor formulation [3].

Flavor Characterization Sensory Analysis Aroma Chemistry

Regulatory Identity and Permitted Usage: FEMA 3189 vs. FEMA 3155/3183

Each flavor compound possesses a unique FEMA number, which defines its regulatory identity and permitted uses. 2-Furfurylthio-3-methylpyrazine is designated FEMA 3189 [1]. Analogs have distinct FEMA numbers: 2-ethyl-3-methylpyrazine is FEMA 3155 [2], and 2-methoxy-3-methylpyrazine is FEMA 3183 [3]. Procurement and use of a compound with an incorrect FEMA number for a specific application constitutes a regulatory non-compliance, even if the compounds share some broad sensory similarities.

Food Additive Regulation Flavor Legislation Compliance

Physicochemical Property Differences: Boiling Point and Density as Purity and Handling Indicators

Key physical constants serve as important indicators of compound identity and purity for procurement and quality control. The reported boiling point for 2-furfurylthio-3-methylpyrazine is 153-156 °C (at 1.33 kPa) with a density of 1.210 g/mL at 25 °C [1]. These values differ notably from a common analog, 2-ethyl-3-methylpyrazine, which has a higher boiling point of 169-171 °C and a significantly lower density of 0.987 g/mL . Such differences can impact handling, storage, and analytical verification.

Chemical Engineering Process Chemistry Quality Control

Isomeric Complexity: The Impact of Regioisomer Mixtures on Flavor Consistency

2-Furfurylthio-3-methylpyrazine (CAS 65530-53-2) is commercially supplied as a mixture of regioisomers, including the 3-, 5-, and 6-substituted derivatives [1]. This is in contrast to many simpler alkylpyrazines which are often supplied as single, well-defined isomers. The isomeric mixture results in a more complex and balanced flavor profile that can be difficult to replicate with single isomers. For quality control, procurement specifications must account for this inherent complexity and define acceptable isomer ratios to ensure batch-to-batch sensory consistency.

Organic Chemistry Flavor Manufacturing Batch Consistency

Application-Driven Use Levels: Optimizing Flavor Impact vs. 2-Ethyl-3-methylpyrazine

Recommended use levels in finished food products provide a practical measure of potency and application. 2-Furfurylthio-3-methylpyrazine is suggested for use at concentrations of 1-10 ppm, with a typical application at 1 mg/kg (1 ppm) [1]. In contrast, FEMA guidelines for 2-ethyl-3-methylpyrazine suggest use levels up to 10 ppm in certain applications, but its higher odor threshold means it often requires a higher dosage to achieve a comparable flavor impact . The significantly lower recommended use level for the target compound is a direct consequence of its higher potency.

Flavor Formulation Application Science Food Technology

2-Furfurylthio-3-methylpyrazine (CAS 65530-53-2): Targeted Application Scenarios Based on Demonstrated Differential Performance


Reconstituting Authentic Roasted Coffee Aroma in Soluble and Ready-to-Drink Products

2-Furfurylthio-3-methylpyrazine is a critical building block for coffee flavor formulations. Its low odor threshold and dominant roasted coffee/sulfurous character make it ideal for top-noting and adding depth to instant coffee, coffee-based beverages, and coffee-flavored confectionery. The compound's high potency (evidenced by its low use level of 1-10 ppm) allows for cost-effective addition of a key authentic aroma note that simple alkylpyrazines like 2-ethyl-3-methylpyrazine cannot provide without also introducing undesired earthy/potato facets [1].

Enhancing Savory, Roasted, and Meaty Notes in Processed Meats, Seasonings, and Plant-Based Analogs

The pronounced "cooked meat" and "nutty" facets of this compound, combined with its sulfurous undertone, make it an effective ingredient in savory flavor systems. It is particularly valuable in meat seasonings, bouillons, snack foods, and plant-based meat alternatives where it can enhance Maillard reaction-type notes. Its superior potency compared to non-thiolated pyrazines ensures that robust flavor impact is achieved at very low inclusion rates, minimizing cost and avoiding matrix interactions .

Specialty Flavor Research and Sensory Science Studies on Pyrazine Thioethers

Due to its distinct structure-odor relationship (furfurylthio-substituted pyrazine), this compound serves as an important reference standard for analytical chemistry, sensory science, and flavor creation research. Studies investigating the impact of sulfur substitution on odor threshold and character rely on this compound to define the properties of the pyrazine thioether class. Procurement of high-purity, well-characterized material is essential for generating reproducible and publishable data in this field .

Technical Documentation Hub

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33 linked technical documents
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